2,3-Dimethoxy-5-(trifluoromethyl)pyridine

Overview

Description

2,3-Dimethoxy-5-(trifluoromethyl)pyridine is a pyridine derivative that is part of a broader class of compounds known for their diverse applications in industrial, biological, and medicinal fields. Pyridine derivatives containing trifluoromethyl groups are particularly interesting due to their unique electronic properties and stability, making them valuable in various chemical syntheses, including the production of pesticides and pharmaceuticals .

Synthesis Analysis

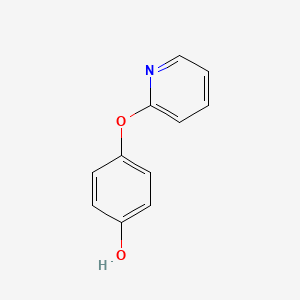

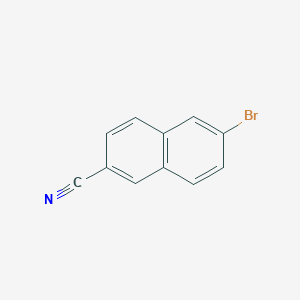

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and properties. X-ray crystallography and quantum chemistry studies have been used to determine the lowest-energy conformations of (trifluoromethoxy)pyridines and related cations . These studies provide insights into the electronic distribution and potential reactive sites of the molecules, which are essential for understanding their behavior in chemical reactions.

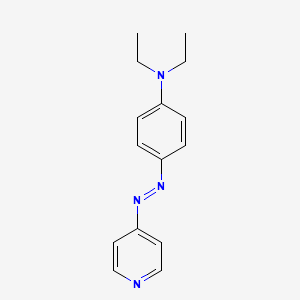

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. For example, 2-(trifluoromethylsulfonyloxy)pyridine has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, showcasing its utility in intermolecular dehydration reactions . Additionally, bis(imino)pyridine ligands with trifluoromethyl substituents have been shown to significantly enhance the performance of cobalt and iron catalysts in olefin oligomerization/polymerization reactions .

Physical and Chemical Properties Analysis

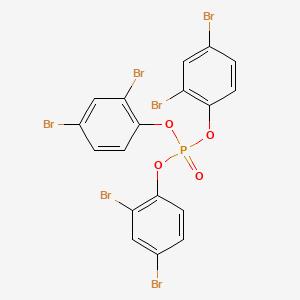

The physical and chemical properties of this compound and related compounds are influenced by the presence of the trifluoromethyl group. This group imparts unique electronic characteristics, such as high electronegativity and lipophilicity, which can affect the compound's reactivity, boiling point, solubility, and overall stability. The ADME properties of these compounds are also of interest, particularly for their potential medicinal applications .

Scientific Research Applications

Synthesis of Complex Organic Molecules

2,3-Dimethoxy-5-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of various complex organic compounds. For instance, Ryzhkova et al. (2023) reported its use in the multicomponent reaction to synthesize 5H-Chromeno[2,3-b]pyridines with industrial, biological, and medicinal properties. The process involves a reaction with salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, yielding products with good yield and assessed ADME properties (Ryzhkova et al., 2023).

Materials Science and Structural Studies

In materials science and structural characterization, this pyridine derivative contributes to understanding molecular structures and bonding. Chernov'yants et al. (2011) explored the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, revealing novel salt formation and providing insights into the molecular iodine behavior, crucial for developing antithyroid drugs and other chemical applications (Chernov'yants et al., 2011).

Development of New Synthetic Methods

The compound is also instrumental in developing new synthetic methods and pathways. Pengju Feng et al. (2016) highlighted its role in trifluoromethoxylation reactions, significantly impacting medicinal, agrochemical, and materials science research. This showcases the compound's utility in introducing the trifluoromethoxy group into molecules, especially heteroaromatics, which broadens its application across various technological domains (Feng et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-dimethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-6-3-5(8(9,10)11)4-12-7(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZKUUOTWBKZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

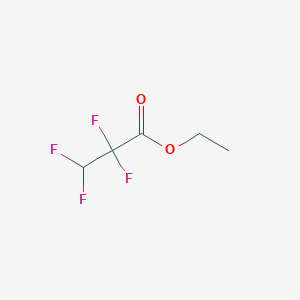

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.